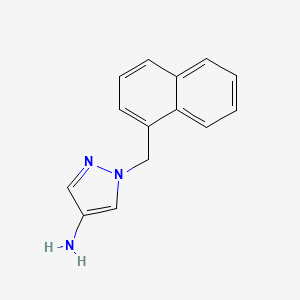

1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-13-8-16-17(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-8,10H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWNMQLKBLTLSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101260709 |

Source

|

| Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512810-08-1 |

Source

|

| Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Naphthalen-1-ylmethyl)-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process, commencing with the N-alkylation of 4-nitro-1H-pyrazole with 1-(chloromethyl)naphthalene, followed by the catalytic reduction of the nitro intermediate. This document offers detailed experimental protocols, mechanistic insights, characterization data, and safety considerations, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies presented are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The fusion of a pyrazole core with a naphthalene moiety in this compound creates a unique molecular scaffold. Pyrazole derivatives are well-established pharmacophores, known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The naphthalene group, a lipophilic and sterically significant substituent, can enhance binding affinity to biological targets and modulate the pharmacokinetic profile of the molecule. The 4-amino group on the pyrazole ring serves as a crucial functional handle for further derivatization and library development in structure-activity relationship (SAR) studies.

The synthetic strategy detailed herein is predicated on a logical and high-yielding two-step sequence. This approach prioritizes the use of readily available starting materials and established, scalable reaction conditions.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

The initial step involves the regioselective N-alkylation of 4-nitro-1H-pyrazole with 1-(chloromethyl)naphthalene. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole nitrogen attacks the electrophilic benzylic carbon of 1-(chloromethyl)naphthalene.

Mechanistic Rationale

The N-alkylation of pyrazoles can potentially yield two regioisomers. However, the choice of a suitable base and reaction conditions can favor the desired N1-substituted product. A moderately strong base, such as potassium carbonate, is sufficient to deprotonate the pyrazole ring, forming the pyrazolate anion. This anion then acts as a nucleophile in an SN2 reaction with 1-(chloromethyl)naphthalene. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates this type of reaction by solvating the cation of the base and leaving the anion more nucleophilic.

Caption: Mechanism of N-alkylation of 4-nitro-1H-pyrazole.

Detailed Experimental Protocol

Materials:

-

4-Nitro-1H-pyrazole

-

1-(Chloromethyl)naphthalene

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of 1-(chloromethyl)naphthalene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole as a solid.

Characterization of the Intermediate

The structure of the intermediate, 1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole, can be confirmed by standard spectroscopic methods.

| Data Type | Predicted Characteristics |

| ¹H NMR | Signals for the naphthalene protons (multiplets, ~7.4-8.2 ppm), a singlet for the pyrazole C5-H (~8.5 ppm), a singlet for the pyrazole C3-H (~8.0 ppm), and a singlet for the benzylic methylene protons (~5.6 ppm). |

| ¹³C NMR | Resonances for the naphthalene carbons, the pyrazole carbons (with the C4 carbon significantly downfield due to the nitro group), and the benzylic methylene carbon. |

| IR (KBr) | Characteristic peaks for the C-NO₂ stretching vibrations (~1520 and 1350 cm⁻¹), C=C and C=N stretching of the aromatic rings. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the compound. |

Step 2: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group of 1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Mechanistic Considerations

Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[2] The reaction occurs on the surface of the catalyst, where molecular hydrogen is adsorbed and activated. The nitro group is then reduced in a stepwise manner to the amine, with water as the only byproduct.[3] The use of a protic solvent like ethanol or methanol is common for this reaction.

Caption: Simplified representation of catalytic hydrogenation of the nitro group.

Detailed Experimental Protocol

Materials:

-

1-(Naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂) or Hydrazine hydrate

-

Celite®

Procedure:

-

Dissolve 1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol or methanol (0.1 M) in a hydrogenation flask.

-

Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.

-

Secure the flask to a hydrogenation apparatus, evacuate the flask, and then introduce hydrogen gas (balloon pressure or from a cylinder).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary to give this compound.

Characterization of the Final Product

The structure of the final product, this compound, can be confirmed by the following spectroscopic methods. The appearance of the amino group and the disappearance of the nitro group will be key indicators.

| Data Type | Predicted Characteristics |

| ¹H NMR | Signals for the naphthalene protons, two distinct singlets for the pyrazole C3-H and C5-H, a singlet for the benzylic methylene protons, and a broad singlet for the NH₂ protons (which is D₂O exchangeable).[4][5] |

| ¹³C NMR | Resonances for the naphthalene carbons, the pyrazole carbons (with the C4 carbon shifted significantly upfield compared to the nitro intermediate), and the benzylic methylene carbon. |

| IR (KBr) | Appearance of N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹) and disappearance of the C-NO₂ stretching bands. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the final product.[6] |

Safety and Handling Precautions

-

1-(Chloromethyl)naphthalene: Is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

4-Nitro-1H-pyrazole: May be explosive under certain conditions.[7] Handle with care and avoid shock or friction.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and free of leaks. The Pd/C catalyst can be pyrophoric when dry and exposed to air, especially after use. The filter cake should be kept wet and disposed of properly.

-

Solvents: DMF is a skin and respiratory irritant. Handle in a fume hood. Ethanol and methanol are flammable.

Conclusion

This technical guide outlines a reliable and well-precedented two-step synthesis for this compound. The described N-alkylation and subsequent catalytic hydrogenation are robust reactions that can be readily implemented in a standard organic synthesis laboratory. The detailed protocols and characterization guidelines provided herein are intended to facilitate the successful preparation and verification of this promising molecular scaffold for applications in drug discovery and development.

References

-

Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Retrieved from [Link]

-

MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). Catalytic hydrogenation process for preparing pyrazoles.

-

PubMed Central (PMC). (n.d.). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.

-

PubMed Central (PMC). (n.d.). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

-

MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

-

MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

Growing Science. (n.d.). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

- Google Patents. (n.d.). N-alkylation method of pyrazole.

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization Of Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5 Dicarboxylate. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Nitropyrazoles (review). Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

-

YouTube. (2021, February 13). Catalytic Hydrogenation Explained | Reduce Alkenes & Alkynes with H₂ and Metal Catalysts. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

- Laboraty o. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

YouTube. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. Retrieved from [Link]

-

MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

-

ReceptorChem. (n.d.). Receptor Chem - Innovation in Life Science Research. Retrieved from [Link]

Sources

- 1. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR spectrum [chemicalbook.com]

- 5. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

A Technical Guide to the Chemical Properties and Applications of 1-(Naphthalen-1-ylmethyl)-1H-pyrazol-4-amine

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] This guide provides an in-depth technical overview of a specific derivative, 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine, a member of the N-substituted aminopyrazole family. While direct experimental data for this exact compound is limited, this document synthesizes information from analogous structures and established chemical principles to present a comprehensive profile for researchers, scientists, and drug development professionals. We will explore its chemical and physical properties, propose a robust synthesis protocol, detail a workflow for its characterization, and discuss its potential applications in modern drug discovery.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] This unique arrangement imparts a range of chemical properties that make them valuable in various fields, from agrochemicals to pharmaceuticals.[3][4] The pyrazole ring is aromatic and can act as both a weak base and an acid, depending on the substituents.[4][5]

The aminopyrazole chemotype, in particular, is a versatile framework in drug discovery.[6] Aminopyrazoles can be substituted at the 3, 4, or 5 positions, with each isomer offering distinct biological activities.[1] Notably, the 4-aminopyrazole scaffold has been investigated for its potential as an anticonvulsant agent.[5] The presence of the amino group provides a key interaction point for biological targets, such as kinases and G-protein coupled receptors.[1][6]

The subject of this guide, this compound, combines the pyrazole core with a bulky, hydrophobic naphthalen-1-ylmethyl group at the N1 position. This structural feature is expected to significantly influence its physicochemical properties and biological activity.

Predicted Chemical and Physical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C14H13N3 | Based on structural components. |

| Molecular Weight | 223.27 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | The presence of aromatic rings and potential for hydrogen bonding suggests a higher melting point.[4] |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The large, nonpolar naphthalene group will dominate, leading to low aqueous solubility. |

| Basicity (pKa) | The pyrazole ring is weakly basic, while the 4-amino group will be a stronger base. | The N2 "pyridine-like" nitrogen of the pyrazole is basic, and the exocyclic amine can be protonated.[5] |

| Reactivity | The 4-amino group is nucleophilic and can undergo reactions like acylation and alkylation. The pyrazole ring can undergo electrophilic substitution, typically at the C4 position (if unsubstituted). | The amino group is a common site for derivatization to explore structure-activity relationships.[7] |

Synthesis and Manufacturing

The synthesis of N-substituted pyrazoles can be achieved through various methods. A common and effective approach involves the construction of the pyrazole ring followed by N-alkylation. Below is a proposed, field-proven protocol for the synthesis of this compound.

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole

-

Reagents and Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-nitro-1H-pyrazole (1.0 eq).

-

Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K2CO3, 1.5 eq) to the solution.

-

Causality: K2CO3 is a mild base that deprotonates the pyrazole N-H, making it nucleophilic for the subsequent alkylation. DMF is a polar aprotic solvent that facilitates this type of reaction.

-

-

Reaction:

-

Slowly add 1-(chloromethyl)naphthalene (1.1 eq) to the stirring mixture at room temperature.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Causality: Heating increases the reaction rate. TLC is used to determine when the starting material has been consumed.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

A precipitate should form. Collect the solid by vacuum filtration and wash it with water.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Reagents and Setup:

-

Dissolve the purified 1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole (1.0 eq) from Step 1 in methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Causality: Pd/C is a highly effective catalyst for the hydrogenation of nitro groups to amines.[8]

-

-

Reaction:

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Causality: A hydrogen atmosphere provides the necessary reagent for the reduction. Vigorous stirring ensures proper mixing of the solid catalyst, liquid solvent, and gaseous hydrogen.

-

-

Workup and Purification:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

The final compound can be purified by column chromatography if necessary.

-

Spectroscopic Characterization Workflow

Confirming the identity and purity of a newly synthesized compound is critical. A standard workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Standard workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the structure of organic molecules.[9][10] For this compound, the following key signals would be expected in the 1H NMR spectrum:

-

Naphthalene Protons: A series of multiplets in the aromatic region (typically ~7.4-8.2 ppm).

-

Pyrazole Protons: Two singlets in the aromatic region, one for the C3-H and one for the C5-H.

-

Methylene Protons (-CH2-): A singlet integrating to two protons, likely around 5.5-6.0 ppm.

-

Amine Protons (-NH2): A broad singlet that may be exchangeable with D2O.

A 13C NMR spectrum would further confirm the carbon skeleton.[11] 2D NMR techniques like COSY and HSQC can be used to assign proton and carbon signals definitively.[12]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The expected [M+H]+ ion would have a mass-to-charge ratio (m/z) corresponding to the molecular formula C14H14N3+.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the final compound. A pure sample should show a single major peak in the chromatogram.

Potential Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds.[2] Aminopyrazoles, in particular, have been explored for various therapeutic applications.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase domain. The 4-aminopyrazole scaffold can mimic this interaction.[13] The naphthalene group could potentially occupy a hydrophobic pocket in the active site, leading to potent and selective inhibition.

CNS Disorders

As previously mentioned, 4-aminopyrazole derivatives have been investigated for anticonvulsant activity.[5] The lipophilic nature of the naphthalene substituent may enhance the ability of the compound to cross the blood-brain barrier, making it a candidate for CNS-related targets.

Anticancer and Anti-inflammatory Agents

The pyrazole nucleus is present in several approved drugs with anticancer and anti-inflammatory properties, such as celecoxib.[1][6] The 4-aminopyrazole scaffold has been shown to be a versatile starting point for the development of novel agents in these therapeutic areas.[6]

Conclusion

While this compound is not a widely studied compound, its structural features suggest it is a promising candidate for further investigation in drug discovery. By leveraging established synthetic methodologies and characterization techniques, researchers can efficiently produce and validate this molecule. Its combination of a proven pharmacophore (the 4-aminopyrazole) and a large hydrophobic moiety (the naphthalene group) makes it an intriguing subject for screening against a variety of biological targets. This guide provides a solid foundation for any research program aimed at exploring the chemical and biological properties of this and related compounds.

References

- New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.

- PubMed Central. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- PubMed. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives.

- Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.

- OUCI. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Wiley Online Library. (2025, August 10). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

- PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.

- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.

- Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution.

- MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- PubMed Central. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.

- Unknown Source. (n.d.).

- MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.

- ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- ChemicalBook. (n.d.). 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis.

- ACS Publications. (2021, July 7). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- International Journal of Organic Chemistry. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

- ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.

- Der Pharma Chemica. (n.d.). Synthesis and characterization of pyrazoline derivatives obtained from 4-bromo-naphthalen-1-ol.

- Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole.

- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 8. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. visnav.in [visnav.in]

- 12. books.rsc.org [books.rsc.org]

- 13. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine is a molecule of significant interest within contemporary medicinal chemistry and materials science. Its unique architecture, combining the rigid, aromatic scaffold of naphthalene with the versatile pyrazole-amine motif, suggests potential applications in the development of novel therapeutic agents and functional materials. The precise elucidation of its chemical structure is a prerequisite for any meaningful investigation into its properties and potential applications. This guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous characterization of this compound, grounded in the principles of scientific integrity and experimental reproducibility. As your Senior Application Scientist, I will not only present the data but also delve into the causality behind the experimental choices and interpretative frameworks.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is best confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their collective data provide a self-validating system for confirmation.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each proton signal provide a detailed map of the electronic environment and connectivity within the molecule.

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons of this compound in a standard deuterated solvent such as DMSO-d₆. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-2', H-3', H-4', H-5', H-6', H-7', H-8' | 7.20 - 8.20 | Multiplet (m) | 7H | Naphthalene ring protons |

| H-3, H-5 | 7.00 - 7.50 | Singlets (s) | 2H | Pyrazole ring protons |

| CH₂ | 5.30 - 5.50 | Singlet (s) | 2H | Methylene bridge protons |

| NH₂ | 3.50 - 4.50 | Broad Singlet (br s) | 2H | Amine protons |

Interpretation of the ¹H NMR Spectrum

-

Naphthalene Protons (7.20 - 8.20 ppm): The seven protons of the naphthalene ring are expected to resonate in the aromatic region as a complex multiplet. The exact chemical shifts and coupling patterns will depend on the specific electronic effects of the methylene bridge and the anisotropic effects of the ring system.

-

Pyrazole Protons (7.00 - 7.50 ppm): The two protons on the pyrazole ring (H-3 and H-5) are anticipated to appear as distinct singlets, as they lack adjacent protons for spin-spin coupling. Their chemical shifts will be influenced by the electron-donating amine group and the nitrogen atoms within the ring.

-

Methylene Protons (5.30 - 5.50 ppm): The two protons of the methylene bridge are chemically equivalent and are not coupled to any neighboring protons, thus they are expected to appear as a sharp singlet. This signal is a key indicator of the connection between the naphthalene and pyrazole moieties.

-

Amine Protons (3.50 - 4.50 ppm): The protons of the primary amine group will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with residual water in the solvent. The chemical shift of this peak can be sensitive to concentration and temperature.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in the molecule and their respective electronic characters.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of this compound are presented below. These values are estimated based on the analysis of similar compounds.[4][5][6]

| Carbon(s) | Predicted δ (ppm) | Assignment |

| C-Ar (Naphthalene) | 120.0 - 135.0 | Aromatic carbons of the naphthalene ring |

| C-Ar (Pyrazole) | 100.0 - 140.0 | Aromatic carbons of the pyrazole ring |

| CH₂ | 50.0 - 55.0 | Methylene bridge carbon |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (100.0 - 140.0 ppm): The spectrum will be dominated by signals from the ten carbons of the naphthalene ring and the three carbons of the pyrazole ring in the aromatic region. The precise chemical shifts will be influenced by their position relative to the substituents and nitrogen atoms.

-

Methylene Carbon (50.0 - 55.0 ppm): A single peak in the aliphatic region is expected for the methylene bridge carbon, providing a clear diagnostic signal for this structural feature.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Utilize the same high-field NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets.

-

Typical parameters include a 45-90° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the low sensitivity of the ¹³C nucleus.

-

-

Data Processing: Follow a similar processing workflow as for ¹H NMR, referencing the spectrum to the solvent signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrometry Data

For this compound (C₁₄H₁₃N₃), the following mass spectral data is anticipated using a soft ionization technique like Electrospray Ionization (ESI).

| m/z | Ion | Interpretation |

| 224.12 | [M+H]⁺ | Protonated molecular ion |

| 141.07 | [C₁₁H₉]⁺ | Naphthalen-1-ylmethyl cation |

| 83.05 | [C₃H₅N₂]⁺ | Pyrazol-4-amine fragment |

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 224.12, confirming the molecular weight of the compound. The primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of the stable naphthalen-1-ylmethyl cation at m/z 141.07.

Sources

An In-depth Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in chemical research and drug development.[1] This guide provides a detailed, expert-level analysis of the ¹H and ¹³C NMR spectra of the novel heterocyclic compound, 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine. While direct experimental data for this specific molecule is not publicly available, this paper synthesizes data from its constituent fragments—the naphthalene ring, the pyrazole core, and the methylene bridge—to construct a robust and predictive spectral interpretation. We will delve into the theoretical underpinnings of chemical shifts, coupling constants, and signal multiplicities, offering a comprehensive protocol for sample preparation and data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural verification and characterization of new chemical entities.

The Foundational Role of NMR in Structural Chemistry

The precise arrangement of atoms within a molecule dictates its function, reactivity, and potential as a therapeutic agent. NMR spectroscopy offers an unparalleled, non-destructive window into this three-dimensional architecture.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of nearly every atom in a small molecule. For a compound like this compound, which combines aromatic, heterocyclic, and aliphatic features, NMR is indispensable for confirming its identity and purity. This guide will demonstrate how a systematic analysis of its NMR spectra provides a unique chemical fingerprint.

Experimental Protocol: A Self-Validating System

The integrity of NMR data hinges on meticulous experimental technique. The following protocol is designed to yield high-quality, reproducible spectra for compounds of this class.

2.1. Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will introduce extraneous signals and complicate analysis.[3]

-

Mass: For a molecule with a molecular weight of approximately 235.28 g/mol , weigh out 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[4][5][6]

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this molecule. Its high polarity effectively dissolves the compound, and its ability to engage in hydrogen bonding allows for the clear observation of exchangeable protons, such as those on the amine group (-NH₂).[7]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial before transferring to a 5 mm NMR tube.

-

Internal Standard: While modern spectrometers can reference the residual solvent peak, tetramethylsilane (TMS) can be added for ultimate precision (δ = 0.00 ppm).[8] However, for routine analysis, referencing to the residual DMSO peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.51 ppm for ¹³C) is standard practice.[9][10]

2.2. Spectrometer Configuration and Data Acquisition

-

Instrument: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.[11]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.[12]

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16-64, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled (to produce singlets for each unique carbon).

-

Pulse Angle: 30-45°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the following atom numbering scheme will be used throughout this guide.

Caption: Atom numbering for this compound.

Analysis of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum can be logically divided into four distinct regions: the pyrazole protons, the amine protons, the aliphatic methylene bridge, and the naphthalene aromatic protons.

4.1. Pyrazole and Amine Protons (δ 4.0 - 7.5 ppm)

-

H3 & H5 (δ ~7.0-7.5 ppm): The two protons on the pyrazole ring, H3 and H5, will appear as singlets because they are not coupled to each other. In unsubstituted pyrazole, these protons appear around δ 7.7 and 6.1 ppm.[13] However, the N-substitution and the C4-amine group will influence these shifts. H5 is adjacent to the N-substituent and is expected to be slightly downfield of H3.

-

-NH₂ (δ ~4.5-5.5 ppm): The amine protons will appear as a broad singlet. The chemical shift is highly dependent on concentration, temperature, and residual water in the solvent.[14] In DMSO-d₆, hydrogen bonding slows down the proton exchange, making the peak observable.

4.2. Methylene Bridge Protons (δ ~5.5 ppm)

-

H1' (δ ~5.5 ppm): The two protons of the methylene group (-CH₂-) are chemically equivalent and will appear as a single peak. This peak will be a singlet as there are no adjacent protons to couple with. Its position is significantly downfield from a typical aliphatic CH₂ group due to the deshielding effects of both the pyrazole ring and the naphthalene ring system. For comparison, the methylene protons in 1-naphthalenemethylamine appear at δ 4.17 ppm.[15] The attachment to the pyrazole nitrogen will likely shift this further downfield.

4.3. Naphthalene Protons (δ 7.4 - 8.2 ppm)

The seven protons on the 1-substituted naphthalene ring will create a complex and characteristic pattern in the aromatic region. Based on data for 1-methylnaphthalene, the shifts can be predicted as follows:[16][17]

-

H8'' (δ ~8.0-8.2 ppm): This proton experiences a strong deshielding effect due to its "peri" position relative to the methylene substituent, causing it to be the most downfield of the naphthalene signals.

-

H2'', H4'', H5'' (δ ~7.7-7.9 ppm): These protons are in ortho or peri positions and will appear in the next downfield region, likely as doublets or triplets with complex coupling.

-

H3'', H6'', H7'' (δ ~7.4-7.6 ppm): These remaining protons are more shielded and will appear in the most upfield portion of the aromatic region, typically as multiplets.

Predicted ¹H NMR Data Summary

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H8'' | 8.1 - 8.2 | d | 1H | Peri-deshielding by C1' substituent |

| H5'' | 7.8 - 7.9 | d | 1H | Aromatic proton ortho to fused ring |

| H2'' | 7.7 - 7.8 | d | 1H | Aromatic proton ortho to C1' substituent |

| H4'' | 7.6 - 7.7 | m | 1H | Aromatic proton |

| H5 (Pyrazole) | ~7.5 | s | 1H | Heteroaromatic proton adjacent to N1 |

| H6'', H7'' | 7.4 - 7.6 | m | 2H | Aromatic protons |

| H3'' | 7.4 - 7.5 | t | 1H | Aromatic proton |

| H3 (Pyrazole) | ~7.2 | s | 1H | Heteroaromatic proton adjacent to N2 |

| H1' (-CH₂-) | ~5.5 | s | 2H | Deshielded by pyrazole and naphthalene rings |

| -NH₂ | 4.5 - 5.5 | br s | 2H | Exchangeable amine protons |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 14 distinct signals (barring any accidental overlap) corresponding to the 14 unique carbon environments in the molecule.

5.1. Pyrazole and Methylene Carbons

-

C3 & C5 (δ ~130-145 ppm): The two CH carbons of the pyrazole ring will appear in this region.

-

C4 (δ ~110-120 ppm): The carbon bearing the amine group (C4) will be significantly shielded compared to C3 and C5.

-

C1' (-CH₂-) (δ ~50-55 ppm): The methylene carbon signal will appear in the aliphatic region, deshielded by the adjacent nitrogen and aromatic systems.

5.2. Naphthalene Carbons (δ 120 - 135 ppm)

The ten carbons of the naphthalene ring will produce a cluster of signals in the aromatic region. Based on data for 1-methylnaphthalene[16] and general substituent effects,[18] the following predictions can be made:

-

Quaternary Carbons (C1'', C4a'', C8a''): These carbons, which do not bear any protons, will appear in the range of δ 130-135 ppm. Their signals will typically be less intense due to longer relaxation times. C1'', the point of attachment, is expected around δ 134-135 ppm.

-

Protonated Carbons (CH): The seven CH carbons of the naphthalene ring will appear between δ 123-129 ppm. Specific assignments would typically require 2D NMR techniques like HSQC.

Predicted ¹³C NMR Data Summary

| Carbon Label | Predicted Shift (δ, ppm) | Rationale |

| C3, C5 | 130 - 145 | Pyrazole ring carbons |

| C1'', C4a'', C8a'' | 130 - 135 | Naphthalene quaternary carbons |

| C2'' to C8'' | 123 - 129 | Naphthalene CH carbons |

| C4 | 110 - 120 | Pyrazole C-NH₂ |

| C1' (-CH₂-) | 50 - 55 | Aliphatic bridge carbon |

Structural Verification Workflow

A comprehensive structural elucidation relies on a logical workflow that integrates multiple NMR experiments. While 1D spectra provide the primary data, 2D NMR experiments are crucial for definitive assignments.

Caption: Workflow for unambiguous NMR-based structure elucidation.[19]

-

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks, confirming assignments within the naphthalene spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal with the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting the fragments, for example, by showing a correlation from the H1' methylene protons to the pyrazole carbons (C5, N1) and the naphthalene quaternary carbon (C1'').

Conclusion

The NMR spectra of this compound present a rich tapestry of information that, when methodically unraveled, provides definitive proof of its structure. By analyzing the characteristic chemical shifts and coupling patterns of the pyrazole, naphthalene, and methylene moieties, a complete and confident assignment is achievable. The predictive analysis presented in this guide, grounded in established NMR principles and data from analogous structures, serves as a robust framework for any researcher working with this or related molecular scaffolds. The integration of 1D and 2D NMR techniques represents the gold standard for structural verification, ensuring the scientific integrity required in modern chemical and pharmaceutical research.

References

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). National Center for Biotechnology Information. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. (2001). ResearchGate. [Link]

-

bmse000531 1-methylnaphthalene at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

-

2D NMR Introduction. (2021). Chemistry LibreTexts. [Link]

-

Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Small molecule NMR sample preparation. (2023). University of Illinois Urbana-Champaign. [Link]

-

Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. [Link]

-

2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019). News-Medical.Net. [Link]

-

General procedure for the Cu-catalyzed amination of aryl halides. (n.d.). The Royal Society of Chemistry. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2012). National Center for Biotechnology Information. [Link]

-

Frydman, L., & Blümich, B. (2016). Principles and features of single-scan two-dimensional NMR spectroscopy. PubMed. [Link]

-

What cause dmso-d6 peak to appear at 3.33 on proton spectra?. (2016). ResearchGate. [Link]

-

Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. [Link]

-

Baltayan, A. O., et al. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. ResearchGate. [Link]

-

Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and.... (n.d.). ResearchGate. [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 8. organomation.com [organomation.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR spectrum [chemicalbook.com]

- 16. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]

- 17. 1-Methylnaphthalene(90-12-0) 1H NMR spectrum [chemicalbook.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. news-medical.net [news-medical.net]

An In-Depth Technical Guide to the Mass Spectrometry of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine, a molecule of interest in drug discovery and chemical research. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested insights.

Introduction: The Significance of Mass Spectrometry for Novel Heterocycles

In the realm of pharmaceutical and chemical sciences, the precise structural elucidation of novel molecules is paramount. This compound, a compound featuring a bicyclic aromatic naphthalene ring linked to a substituted pyrazole moiety, presents a unique analytical challenge. Mass spectrometry (MS) stands as a cornerstone technique for confirming molecular identity and probing structural intricacies through controlled fragmentation. This guide will explore the theoretical underpinnings and practical considerations for analyzing this specific molecule, providing a robust framework for its characterization.

The choice of ionization technique is a critical first step in mass spectrometric analysis, dictating the nature and extent of fragmentation. For this compound, both "soft" and "hard" ionization methods offer distinct advantages.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for unequivocally determining the molecular weight of the analyte.[1][2] It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, which is crucial for confirming the molecular formula.[2]

-

Electron Ionization (EI): In contrast, EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3][4][5] This fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.[4]

Predicted Fragmentation Pathways

The fragmentation of this compound in the mass spectrometer is anticipated to be driven by the distinct chemical properties of its naphthalene and pyrazole components. The molecular formula for the related compound 1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-amine is C14H13N3, with a molecular weight of 223.27 g/mol .[6] We will proceed with this as a close approximation for our target molecule.

Proposed Fragmentation under Electron Ionization (EI)

Under the high-energy conditions of EI, the molecular ion ([M]⁺˙) will likely undergo a series of characteristic fragmentation reactions. The most probable cleavage will occur at the benzylic C-N bond, which is the most labile site in the molecule. This will lead to the formation of a highly stable naphthylmethyl cation (tropylium-like structure).

Another key fragmentation pathway is expected to involve the pyrazole ring. Heterocyclic rings are known to undergo characteristic cleavages. For pyrazoles, this often involves the loss of neutral molecules such as HCN.

Below is a diagram illustrating the proposed EI fragmentation pathway:

Caption: Proposed EI fragmentation of this compound.

Predicted High-Resolution Mass Spectrometry Data

A summary of the predicted key ions and their proposed structures is presented in the table below.

| m/z (Predicted) | Proposed Formula | Proposed Structure | Ion Type |

| 224.1155 | [C₁₄H₁₄N₃]⁺ | Intact Molecule + H⁺ | [M+H]⁺ |

| 223.1109 | [C₁₄H₁₃N₃]⁺˙ | Intact Molecule | Molecular Ion [M]⁺˙ |

| 141.0704 | [C₁₁H₉]⁺ | Naphthylmethyl Cation | Fragment Ion |

| 82.0405 | [C₃H₄N₃]⁺ | Aminopyrazole Cation | Fragment Ion |

Experimental Protocols: A Practical Approach

The following protocols are designed to provide a robust starting point for the mass spectrometric analysis of this compound.

Sample Preparation

-

Solvent Selection: Dissolve the compound in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid is recommended to promote protonation. For EI, a more volatile solvent like methanol or dichloromethane is suitable.

-

Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. For direct infusion ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL. For GC-EI-MS, the concentration will depend on the sensitivity of the instrument and the injection volume.

Electrospray Ionization (ESI) - For Molecular Weight Determination

This protocol is optimized for a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides high resolution and mass accuracy.[7]

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive Ion Mode

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1.5 - 2.5 Bar

-

Drying Gas (N₂): 8.0 - 10.0 L/min

-

Drying Gas Temperature: 180 - 220 °C

-

Mass Range: m/z 50 - 500

-

Data Acquisition: Full Scan Mode

Causality Behind Choices: The positive ion mode is selected due to the presence of the basic amine group and pyrazole nitrogens, which are readily protonated. The specified voltages and gas flows are typical for achieving a stable electrospray of small organic molecules.[8] The temperature is set to ensure efficient desolvation without causing thermal degradation.

Gas Chromatography - Electron Ionization (GC-EI-MS) - For Structural Elucidation

This protocol is designed for a standard GC-MS system equipped with a quadrupole mass analyzer.

-

GC Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5ms) is suitable for this aromatic compound.

-

Injection Mode: Splitless injection is recommended for trace analysis, while a split injection can be used for more concentrated samples.

-

Injector Temperature: 250 - 280 °C

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute

-

Ramp: 15 °C/min to 300 °C

-

Final Hold: 5 minutes at 300 °C

-

-

Ionization Source: Electron Ionization (EI)

-

Electron Energy: 70 eV[5]

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40 - 450

-

Data Acquisition: Full Scan Mode

Causality Behind Choices: The GC parameters are chosen to ensure good chromatographic separation and efficient volatilization of the analyte. The standard 70 eV electron energy is used to generate a reproducible fragmentation pattern that can be compared with spectral libraries.[5]

Data Interpretation and Validation

The acquired mass spectra should be carefully analyzed. In ESI-MS, the primary goal is to identify the [M+H]⁺ ion and confirm its isotopic pattern, which should match the theoretical pattern for C₁₄H₁₃N₃. In EI-MS, the fragmentation pattern should be interpreted to support the proposed structure. The presence of the key fragment ions, such as the naphthylmethyl cation at m/z 141, would provide strong evidence for the assigned structure.

Conclusion

The mass spectrometric analysis of this compound requires a strategic approach, leveraging both soft and hard ionization techniques to gain a complete picture of the molecule's identity and structure. By following the detailed protocols and understanding the underlying principles of fragmentation, researchers can confidently characterize this and similar novel chemical entities, accelerating the pace of drug discovery and development.

References

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. 1-(1-Naphthylmethyl)-1h-pyrazol-3-amine | C14H13N3 | CID 1508617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility, arising from its unique electronic properties and the ease with which it can be functionalized, has led to its incorporation into a vast array of biologically active molecules. From blockbuster anti-inflammatory drugs to cutting-edge anticancer agents, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them a subject of intense and ongoing investigation in the quest for novel therapeutics.[1][2][3]

This technical guide provides a comprehensive exploration of the diverse biological activities of pyrazole derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory disorders. We will delve into the molecular mechanisms of action, explore critical structure-activity relationships, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these remarkable compounds.

Anticancer Activity: Targeting the Pillars of Malignancy

The development of pyrazole-based anticancer agents has been a highly fruitful area of research, with numerous derivatives demonstrating potent and selective activity against a variety of cancer cell lines.[4][5] The anticancer prowess of pyrazoles stems from their ability to interact with a multitude of biological targets crucial for tumor growth and survival, including protein kinases, cell cycle regulators, and signaling pathway components.

Mechanism of Action: Kinase Inhibition and Beyond

A predominant mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[6] These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazole scaffolds have been successfully employed to design potent inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR, a key driver in many solid tumors.[4]

-

Cyclin-Dependent Kinases (CDKs): By targeting CDKs, pyrazole compounds can disrupt the cell cycle, leading to apoptosis in cancer cells.[4]

-

Aurora Kinases: Inhibition of Aurora kinases, crucial for mitotic progression, by pyrazole derivatives has demonstrated potent antiproliferative effects.[6]

Beyond kinase inhibition, pyrazole derivatives have been shown to induce apoptosis, inhibit angiogenesis, and interfere with DNA replication in cancer cells.[1][4]

Signaling Pathway Insights: EGFR, CDK, and Apoptosis

The following diagrams illustrate the key signaling pathways targeted by anticancer pyrazole derivatives.

Figure 1: Simplified EGFR signaling pathway and its inhibition by pyrazole derivatives.

Figure 2: Overview of the CDK-mediated cell cycle progression and its disruption by pyrazole inhibitors.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Key SAR observations include:

-

Substitution at N1: The substituent at the N1 position significantly influences activity. Large aromatic or heterocyclic groups can enhance potency.

-

Substitution at C3 and C5: Aryl groups at these positions are common in active compounds. Electron-withdrawing or electron-donating groups on these aryl rings can modulate activity.

-

Substitution at C4: The C4 position is a key point for introducing diversity. Linkage to other heterocyclic systems or functional groups at this position can lead to potent and selective inhibitors.

Quantitative Data: Anticancer Potency of Pyrazole Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Compound 11 | AsPC-1 (Pancreatic) | 16.8 | [1] |

| U251 (Glioblastoma) | 11.9 | [1] | |

| Compound 9e | PACA2 (Pancreatic) | 27.6 | [7][8] |

| Compound 7d | MCF7 (Breast) | 42.6 | [7][8] |

| CF-6 | A-549 (Lung) | 12.5 | [5] |

| Compound 21 | HCT116 (Colon) | 0.39 | [3] |

| MCF-7 (Breast) | 0.46 | [3] | |

| Compound 22 | MiaPaCa2 (Pancreatic) | 0.247 | [6] |

| Compound 24 | HepG2 (Liver) | 0.05 | [6] |

| Compound 25 | HCT116 (Colon) | 0.035 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines using the MTT assay.

Materials:

-

Cancer cell line of interest (e.g., A-549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyrazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antimicrobial Activity: Combating Infectious Diseases

Pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[9][10][11][12][13] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Structure-Activity Relationship (SAR) Insights

-

Heterocyclic Scaffolds: The fusion of the pyrazole ring with other heterocyclic systems, such as thiadiazoles or imidazoles, has been shown to enhance antimicrobial activity.[10][11]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

Quantitative Data: Antimicrobial Potency of Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Compound 21c | Multi-drug resistant bacteria | 0.25 |[10][12] | | Compound 23h | Multi-drug resistant bacteria | 0.25 |[10][12] | | Compound 21a | Aspergillus niger | 2.9-7.8 |[11] | | | Staphylococcus aureus | 62.5-125 |[11] | | Compound 3 | Escherichia coli | 0.25 |[14] | | Compound 4 | Streptococcus epidermidis | 0.25 |[14] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of pyrazole derivatives against bacterial strains.

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Pyrazole derivative stock solution (in DMSO)

-

Sterile 96-well round-bottom plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Preparation of Compound Dilutions:

-

Add 50 µL of MHB to all wells of a 96-well plate.

-

Add 50 µL of the pyrazole stock solution to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum 1:100 in MHB.

-

Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The discovery of the pyrazole-containing drug Celecoxib, a selective COX-2 inhibitor, revolutionized the treatment of inflammation.[15][16][17] This highlighted the potential of the pyrazole scaffold in designing potent and selective anti-inflammatory agents with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: COX Inhibition and Beyond

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. By inhibiting COX-2, these compounds block the production of prostaglandins, key mediators of inflammation and pain.[16] Some pyrazole derivatives also exhibit inhibitory activity against lipoxygenase (LOX), another important enzyme in the inflammatory cascade.[17]

Signaling Pathway Insights: NF-κB

The NF-κB signaling pathway is a central regulator of inflammation. The following diagram illustrates this pathway.

Figure 3: The NF-κB signaling pathway, a key regulator of inflammation.

Structure-Activity Relationship (SAR) Insights

For COX-2 selective inhibitors like Celecoxib, the presence of a sulfonamide or a similar group on one of the aryl rings at the C3 or C5 position is crucial for binding to the secondary pocket of the COX-2 enzyme. The trifluoromethyl group also plays a key role in the selectivity of Celecoxib.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Materials:

-

Wistar rats (150-200 g)

-

1% Carrageenan solution in saline

-

Pyrazole derivative suspension (in 1% carboxymethyl cellulose)

-

Pletysmometer

Procedure:

-

Animal Grouping and Dosing:

-

Divide the rats into groups (e.g., control, standard drug, test compound at different doses).

-

Administer the pyrazole derivative or vehicle orally 1 hour before carrageenan injection.

-

-

Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Representative Synthesis: The Preparation of Celecoxib

The synthesis of the selective COX-2 inhibitor, Celecoxib, provides a practical example of the construction of a bioactive pyrazole derivative.[4][15][18][19][20]

Figure 4: Synthetic scheme for Celecoxib.

Experimental Protocol: Synthesis of Celecoxib

This protocol describes a common method for the synthesis of Celecoxib.

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

4-Hydrazinylbenzenesulfonamide hydrochloride

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in ethanol.

-

Add 4-hydrazinylbenzenesulfonamide hydrochloride and a catalytic amount of glacial acetic acid.

-

-

Reflux:

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure Celecoxib.

-

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. Its proven success in targeting a wide range of biological molecules, coupled with the synthetic tractability of the pyrazole ring, ensures its enduring importance in medicinal chemistry. Future research will likely focus on the development of pyrazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel pyrazole-based hybrid molecules, which combine the pyrazole core with other pharmacophores, holds significant promise for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and inflammation.

References

- Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone. (2025). Benchchem.

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. (2025). Benchchem.

- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). Molecules.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Egyptian Journal of Chemistry.

- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2025). Future Medicinal Chemistry.

- Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). RSC Advances.

- Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. (2020). Research Journal of Pharmacy and Technology.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). Taylor & Francis Online.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules.

- Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Advances.

- Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Rel

- Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Publishing.

- An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. (n.d.). Molecules.

- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012).

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). Molecules.

- Process for preparation of celecoxib. (n.d.).

- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). International Journal of Pharmacy and Biological Sciences.

- Synthesis of celecoxib. (n.d.).